molecular formula C22H14BrN5O2 B12366452 N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide

Cat. No.: B12366452
M. Wt: 460.3 g/mol
InChI Key: LJUQQWASRLOGFH-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole and benzimidazole derivatives, which can have different biological activities and applications .

Scientific Research Applications

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Properties

Molecular Formula

C22H14BrN5O2

Molecular Weight

460.3 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C22H14BrN5O2/c23-14-7-9-16-15(11-14)19(22(30)26-16)27-28-21(29)13-6-8-17-18(10-13)25-20(24-17)12-4-2-1-3-5-12/h1-11,26,30H,(H,24,25)

InChI Key

LJUQQWASRLOGFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)N=NC4=C(NC5=C4C=C(C=C5)Br)O

Origin of Product

United States

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